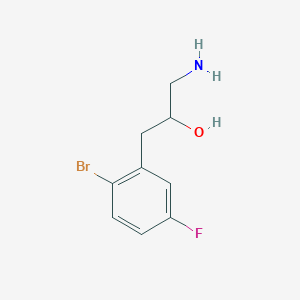
4-(1H-imidazol-5-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-imidazol-5-yl)butan-2-ol is a chemical compound that features an imidazole ring attached to a butanol chain. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-5-yl)butan-2-ol typically involves the formation of the imidazole ring followed by the attachment of the butanol chain. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the one-pot oxidative condensation of ketones and amidines, which produces tri-substituted imidazol-4-ones .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. For example, the use of PEG-400 as a green solvent in a one-pot reaction has been reported . This method involves the condensation of 1H-imidazole-4-carbaldehyde with substituted acetophenones in the presence of potassium hydroxide, followed by reaction with 1H-benzimidazol-2-amine.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-imidazol-5-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, nickel catalysts for cyclization, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized imidazole derivatives .
Aplicaciones Científicas De Investigación
4-(1H-imidazol-5-yl)butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s imidazole ring is a key component in many biologically active molecules, making it useful for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 4-(1H-imidazol-5-yl)butan-2-ol involves its interaction with molecular targets through the imidazole ring. This ring can participate in hydrogen bonding, coordination with metal ions, and other interactions that influence biological activity. The specific pathways involved depend on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 1H-imidazole-4-carbaldehyde
- 1H-benzimidazol-2-amine
- 4-(1H-imidazol-4-yl)-2-(substituted phenyl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidines
Uniqueness
4-(1H-imidazol-5-yl)butan-2-ol is unique due to its specific combination of an imidazole ring and a butanol chain. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for synthesizing more complex molecules .
Propiedades
Fórmula molecular |
C7H12N2O |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
4-(1H-imidazol-5-yl)butan-2-ol |
InChI |
InChI=1S/C7H12N2O/c1-6(10)2-3-7-4-8-5-9-7/h4-6,10H,2-3H2,1H3,(H,8,9) |
Clave InChI |
HRICFHGUNSTODP-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CN=CN1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B13611459.png)




![2-[2-(Methylsulfanyl)phenyl]piperidine](/img/structure/B13611478.png)
![6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13611481.png)
![3-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13611495.png)




![3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride](/img/structure/B13611552.png)
